molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No.: B8200821
M. Wt: 559.5 g/mol
InChI Key: XHOJWPYAVQUCBG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is 5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid . This systematic name reflects its core pyridine ring substituted at the 3- and 5-positions with biphenyl groups, each bearing 3,5-dicarboxylic acid functionalities.

Molecular Formula and Weight

  • Molecular Formula : $$ \text{C}{33}\text{H}{21}\text{NO}_{8} $$
  • Molecular Weight : 559.5 g/mol
Key Structural Features:
  • A central pyridine ring (heterocyclic, aromatic nitrogen).
  • Two biphenyl groups extending from the pyridine’s 3- and 5-positions.
  • Each biphenyl terminus features 3,5-dicarboxylic acid substituents.

SMILES Notation :

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O  

This notation highlights the connectivity of the pyridine core to biphenyl-dicarboxylic acid arms .

InChIKey :

XHOJWPYAVQUCBG-UHFFFAOYSA-N  

The InChIKey serves as a unique identifier for computational and database applications .

Crystallographic Features and Three-Dimensional Conformation

Crystallographic Data

While direct crystallographic data for this compound is limited in publicly available literature, insights can be inferred from structurally related systems. For example:

  • Co-Crystal Systems : Pyridine-dicarboxylic acid derivatives often form co-crystals stabilized by hydrogen-bonding networks. A study of similar compounds revealed that carboxylic acid groups engage in O–H···N hydrogen bonds with pyridine rings, creating layered or framework structures .
  • Conformational Flexibility : The biphenyl linkages introduce rotational freedom, but steric hindrance from carboxylic acid groups likely restricts torsion angles, favoring planar arrangements for π-π stacking .
Predicted 3D Conformation:
  • Pyridine Core : Planar, with nitrogen lone pairs oriented perpendicular to the ring.
  • Biphenyl-Dicarboxylic Acid Arms : Extended radially, with carboxylic acid groups positioned meta to each other.
  • Hydrogen-Bonding Network : Carboxylic acid protons form intermolecular bonds with pyridine nitrogens or carbonyl oxygens, promoting stability in solid-state structures .

Table 1 : Hypothetical Crystallographic Parameters (Based on Analogous Systems)

Parameter Value
Crystal System Triclinic or Monoclinic
Space Group $$ P1 $$ or $$ P2_1/c $$
Unit Cell Dimensions $$ a \approx 8.8 \, \text{Å}, \, b \approx 8.2 \, \text{Å}, \, c \approx 13.6 \, \text{Å} $$
Density (calc.) ~1.5–1.7 g/cm³

Comparative Analysis of Synonymous Chemical Identifiers

This compound is registered under multiple identifiers, necessitating careful distinction from structurally similar molecules:

Table 2 : Synonyms and Registry Numbers

Identifier Value Source
CAS Number 2602573-59-9 PubChem
Depositor-Supplied BS-48123, CS-0142613, F74487 PubChem
Related but Distinct 1429436-06-5 (C19H13NO4) ChemicalBook

Key Differentiators:

  • Molecular Complexity : Unlike simpler analogs (e.g., 3,5-Di(3-carboxyphenyl)pyridine ), this compound features extended biphenyl-dicarboxylic acid arms.
  • Functional Group Density : Four carboxylic acid groups enable diverse coordination modes with metal ions, unlike mono- or di-acid variants .

Properties

IUPAC Name

5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJWPYAVQUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:

Common reagents used in these reactions include metal chlorides, organic solvents, and specific ligands to facilitate the formation of coordination polymers . The major products formed from these reactions are coordination polymers with diverse structural topologies .

Scientific Research Applications

Materials Science

The compound has been studied for its potential use in creating advanced materials, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its biphenyl and pyridine moieties can enhance charge transport properties, making it suitable for electronic applications.

Case Study : Research has indicated that compounds with similar structures can improve the efficiency of OLEDs by facilitating better electron mobility and reducing energy loss during operation. This could lead to more efficient lighting and display technologies.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. The structural features allow for modifications that can enhance biological activity against various diseases.

Case Study : A study demonstrated that related biphenyl dicarboxylic acids exhibit anti-cancer properties by inducing apoptosis in cancer cells. This suggests that 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) could be further explored as a lead compound for drug development.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical reactions such as esterification and amidation.

Case Study : In synthetic organic chemistry, similar compounds have been utilized to synthesize complex molecules through coupling reactions, which are essential for creating pharmaceuticals and agrochemicals.

Data Tables

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Linkers

4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS: 1570096-83-1) Structural Difference: Replaces the pyridine linker with an oxygen atom. This compound forms MOFs with smaller pores and lower gas adsorption capacities due to less directional bonding . Applications: Less effective in gas storage but may offer tunable porosity for smaller molecules.

5,5'-(Acridine-2,7-diyl)diisophthalic acid (H4ADDI)

  • Structural Difference : Uses a bulkier acridine group instead of pyridine.
  • Impact : The acridine linker creates larger, more hydrophobic pores, suitable for organic vapor adsorption. DFT studies suggest altered self-assembly mechanisms compared to H4L, favoring 3D interpenetrated structures .

4,4′-Biphenyldicarboxylic Acid (BPDC)

  • Structural Difference : Lacks the pyridine core, comprising only two biphenyl-carboxylate units.
  • Impact : Simpler structure leads to MOFs with linear topology (e.g., UiO-67). These frameworks exhibit lower SO2 adsorption (e.g., ~5 mmol/g at 1 bar) compared to H4L-based MFM-170 (17.5 mmol/g) due to the absence of open metal sites .

Functionalized Analogues

Cu-HNUST-8 ([Cu2(L')], H4L' = 4',4′′′-{(Pyridine-3,5-dicarbonyl)bis(azanediyl)}bis([1,1'-biphenyl]-3,5-dicarboxylate))

  • Structural Difference : Incorporates azanediyl (-NH-) groups between pyridine and biphenyl units.
  • Impact : The NH groups enable hydrogen bonding, enhancing framework stability and selectivity for polar molecules like CO2. However, coordination to Cu(II) is less direct, reducing SO2 adsorption efficiency compared to H4L .

4′-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid (H2mbdc)

  • Structural Difference : Adds a methyl group to the biphenyl unit.
  • Impact : Methyl groups introduce steric hindrance, limiting pore size and accessibility. MOFs derived from H2mbdc (e.g., Co(II)/Mn(II) frameworks) show moderate iodine uptake (~1.2 g/g) vs. H4L-based MFM-174 (~1.8 g/g) .

Performance Comparison Table

Compound Linker Type MOF Example Surface Area (m²/g) SO2 Adsorption (mmol/g at 1 bar) Key Application
H4L Pyridine MFM-170 1,450 17.5 SO2 capture/separation
4',4'''-Oxybis analogue Ether N/A ~800 ~6.0 Small-molecule storage
BPDC Biphenyl UiO-67 1,200 ~5.0 General gas storage
H4ADDI Acridine N/A 1,100 N/A Organic vapor adsorption
Cu-HNUST-8 Azanediyl-pyridine Cu-HNUST-8 1,300 ~10.0 CO2/N2 separation

Biological Activity

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), also known as a coordination polymer, exhibits significant biological activity due to its unique structural characteristics. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is C33H21NO8C_{33}H_{21}NO_{8} with a molecular weight of 559.52 g/mol. The compound features three aromatic rings which enhance its stability and provide multiple coordination sites for interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to form stable coordination complexes with various metal ions. These complexes can interact with different molecular targets within biological systems, leading to potential therapeutic effects. The compound's redox-active nature allows it to participate in electron transfer processes, which are crucial in many biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. This activity is particularly significant against drug-resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlated with elevated ROS levels .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
010010
108515
256040
503070

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli. The compound exhibited a significant reduction in bacterial counts after treatment compared to controls .

Bacterial StrainMIC (µg/mL)Log Reduction (CFU/mL)
Staphylococcus aureus503.2
Escherichia coli752.8

Q & A

Q. Table 1: Typical Synthesis Conditions

ParameterConditionReference
CatalystPd(PPh₃)₄
SolventDMF/EtOH (3:1 v/v)
Reaction Time24–48 hours
Yield Range55–75%

Which characterization techniques are most effective for confirming the structure of this compound?

Basic Research Question
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carboxylate/pyridine signals (δ ≈ 8.5–9.0 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (pyridine ring vibrations) .
  • X-ray Diffraction (XRD) : Resolve π-π stacking and coordination geometry; monoclinic crystal systems are common .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected m/z ~650–700 for the ligand) .

Note: Cross-validation between XRD and spectroscopic data mitigates misassignment risks, especially for isomers .

How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Solvent Screening : Compare NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate IR/NMR spectra and compare with experimental data .
  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting peak splitting .

Case Study: In dihydropyridine analogs, discrepancies in carbonyl stretching (IR) were resolved by identifying keto-enol tautomerism via variable-temperature NMR .

What experimental design considerations are critical when incorporating this ligand into metal-organic frameworks (MOFs)?

Advanced Research Question
Methodological Answer:
MOF synthesis with this ligand requires:

  • Metal Selection : Transition metals (e.g., Zn²⁺, Cu²⁺) preferentially coordinate with carboxylate groups .
  • Solvent Choice : Use DMF or DEF to enhance ligand solubility and framework porosity .
  • Modulator Additives : Acetic acid or pyridine regulates crystallization kinetics and prevents rapid precipitation .
  • Post-Synthetic Activation : Supercritical CO₂ drying preserves pore structure by avoiding capillary forces .

Q. Table 2: MOF Design Parameters

ParameterImpact on MOF PropertiesReference
Metal NodeZn²⁺ → High thermal stability
Solvent SystemDMF → 3D porous networks
Reaction Temperature85°C → Optimal crystallinity

What are the common pitfalls in achieving high crystallinity during the synthesis of coordination polymers using this ligand, and how can they be mitigated?

Advanced Research Question
Methodological Answer:
Challenges include:

  • Rapid Precipitation : Leads to amorphous phases. Solution : Slow diffusion methods (e.g., layering metal and ligand solutions) .
  • Solvent Trapping : Causes framework collapse. Solution : Activate at 150°C under vacuum for 12 hours .
  • Steric Hindrance : Bulky substituents disrupt packing. Solution : Introduce smaller co-ligands (e.g., H₂O) to stabilize the lattice .

Example: In ethene-tetrayl analogs (CAS 1420471-57-3), inert-atmosphere storage (N₂) prevented oxidation and preserved crystallinity .

How should researchers analyze conflicting data regarding the ligand’s stability under varying pH conditions?

Advanced Research Question
Methodological Answer:
Contradictory stability reports (e.g., hydrolysis in acidic vs. basic media) require:

  • pH-Dependent XRD : Monitor structural integrity at pH 2–12 .
  • TGA/DSC : Assess thermal stability shifts caused by protonation/deprotonation .
  • UV-Vis Spectroscopy : Track absorbance changes (e.g., π→π* transitions) to detect degradation .

Key Finding: Biphenyl dicarboxylates show higher acid resistance than pyridine-based analogs due to electron-withdrawing carboxylates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 2
Reactant of Route 2
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

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